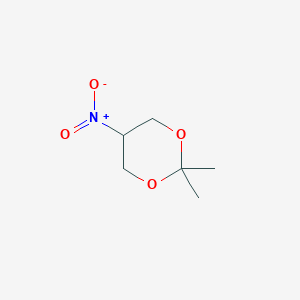
4-methoxypyridine-2,6-dicarboxylic Acid
Vue d'ensemble
Description
- Chemical Formula : C<sub>8</sub>H<sub>7</sub>NO<sub>5</sub>
- IUPAC Name : 4-methoxypyridine-2,6-dicarboxylic acid
- CAS Number : 52062-26-7
- Molecular Weight : 197.14 g/mol
- Appearance : Solid
- Storage Temperature : Inert atmosphere, 2-8°C
Synthesis Analysis
- The synthesis of this compound involves condensation reactions between appropriate acyl chlorides and aromatic amides.
Molecular Structure Analysis
- The compound has an orthorhombic crystal structure with specific dimensions.
- X-ray crystallography reveals its supramolecular features and intermolecular contacts.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Melting Point : 225-226°C (decomposition)
- Boiling Point : 484.4°C (predicted)
- Density : 1.496 g/cm³ (predicted)
Applications De Recherche Scientifique
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Staircase Structures and Magnetic Studies : The reaction of chelidamic acid with Mn(OAc)₂ led to the formation of a 1D staircase structure. This structure, upon dehydration, demonstrated a breakdown from a 3D to a simpler form, emphasizing its potential in designing coordination polymers with specific magnetic properties (Ghosh et al., 2005).
Metal-Organic Frameworks Based on Hydroxypyridine-Dicarboxylic Acid : A study synthesized novel coordination polymers by self-assembling 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) salts, demonstrating varied dimensional structures and suggesting applications in gas storage, separation technologies, or catalysis (Gao et al., 2006).
Organic Synthesis and Catalysis
Synthesis of Enantiopure Pyridines : A practical two-step procedure for the synthesis of enantiopure pyridines was developed, showcasing the potential of 4-hydroxypyridine derivatives in the creation of molecules with stereogenic side chains for pharmaceutical applications (Eidamshaus et al., 2011).
Catalytic Activity in Cu(II) Complexes : The preparation of stable Cu(II) complexes with substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates and their use as catalysts for addition reactions highlights the role of pyridine derivatives in facilitating chemical transformations, important for organic synthesis (Drabina et al., 2010).
Polymer Science
- Ring-Opening Polymerization : Research demonstrated the ring-opening polymerization (ROP) of an O-carboxyanhydride monomer derived from L-malic acid using 4-methoxypyridine as a catalyst. This process underlines the application of pyridine derivatives in producing biodegradable polymers (Pounder et al., 2011).
Photophysical Studies
- Lanthanide Complexes for Organic Electronics : The synthesis of organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids and their photophysical studies suggest their utility in the development of optoelectronic devices, highlighting the role of pyridine derivatives in enhancing the performance of these materials (Krinochkin et al., 2019).
Safety And Hazards
- Harmful if swallowed, inhaled, or in contact with skin or eyes.
- Keep away from heat, sparks, and open flames.
- Store under inert gas at 2-8°C.
Orientations Futures
- Investigate its potential applications in pharmaceuticals, coordination chemistry, and supramolecular studies.
Please note that further research and analysis are essential to uncover additional details about this compound. 🌟
Propriétés
IUPAC Name |
4-methoxypyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGKNNWONGEVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440716 | |
| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxypyridine-2,6-dicarboxylic Acid | |
CAS RN |
52062-26-7 | |
| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)



![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)






